molecular formula Pt(NH3)2Cl2 B142131 Transplatin CAS No. 14913-33-8

Transplatin

Cat. No. B142131
CAS RN: 14913-33-8
M. Wt: 300 g/mol
InChI Key: LXZZYRPGZAFOLE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Transplatin Description

Transplatin, the trans isomer of the platinum-based drug cisplatin, has historically been considered clinically ineffective as an anticancer agent. However, recent studies have begun to challenge this view by exploring various strategies to enhance its antitumor activity. One such approach involves transforming transplatin into a transplatin(IV) prodrug nanoparticle, which has shown high potency against cancer cells, including those resistant to cisplatin .

Synthesis Analysis

The synthesis of a more effective form of transplatin involves the oxidation of transplatin to transplatin(IV) using hydrogen peroxide and the subsequent attachment of hydrophobic aliphatic chains. This modified transplatin(IV) is then encapsulated by a biodegradable amphiphilic copolymer, MPEG-PLA, to form well-defined spherical micelles, which are efficient in drug delivery and protection, allowing for controlled release under cancerous intracellular conditions .

Molecular Structure Analysis

Molecular dynamics simulations have provided insights into the solvation properties of transplatin in water. These studies have revealed that transplatin has a closer first shell of water molecules compared to cisplatin and forms more hydrogen bonds with a longer lifetime, indicating a distinctly different solvation structure . Additionally, transplatin's ability to form interstrand cross-links with DNA, as opposed to the intrastrand cross-links formed by cisplatin, has been noted. This unique interaction with DNA has implications for its potential use in modulating gene expression .

Chemical Reactions Analysis

Transplatin's interaction with DNA has been shown to enhance the effects of cisplatin, leading to efficient cross-linking and the formation of kinked-loop structures on DNA molecules. These structures have been observed at the nanometer scale using high-resolution atomic force microscopy and have been confirmed by denaturing gel electrophoresis and single-molecule experiments . Furthermore, the photoactivation of transplatin with UVA light has been found to significantly increase its cytotoxicity, suggesting a novel approach to utilizing transplatin in cancer therapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of transplatin have been further elucidated through the preparation and characterization of novel transplatin compounds. These studies have shown that certain transplatin complexes with asymmetric aliphatic amines exhibit higher cytotoxic activity than cisplatin and can induce apoptosis in ras-transformed cells . Additionally, the interaction of transplatin with methionine has been investigated, revealing a more balanced partition between sulfur and nitrogen binding compared to cisplatin, which predominantly attacks the sulfur atom of methionine .

Scientific Research Applications

Oncogene Activation Effects

Transplatin, a stereo-isomer of Cisplatin, has been studied for its effects on oncogene activation. A study found no significant overexpression of oncogenes compared to Cisplatin, suggesting different mechanisms of action between these isomers (Németh et al., 2004).

DNA Interaction and Stability

Transplatin's interactions with DNA are crucial for understanding its pharmacological target. It forms 1,3-GNG intrastrand cross-links in DNA, but their stability varies with the sequence context. This variable stability is key to its interaction with double-helical DNA (Kašpárková et al., 2008).

Enhancement of Cisplatin Effect

Interestingly, Transplatin has been shown to enhance the effect of Cisplatin on both DNA and live tumor cells. It facilitates efficient cross-linking of DNA in the vicinity of Cisplatin adducts, indicating potential synergistic effects when used together (Liu et al., 2013).

DNA Damage Insights

Understanding the DNA damage caused by Cisplatin and why Transplatin is less effective has been a focus of research. Insights at the atomic level into the interaction of these compounds with DNA bases have been explored, providing better understanding of their biochemical reactions (Heyrovská, 2012).

Prodrug Strategy

Transforming Transplatin into a potent anticancer drug via a prodrug strategy has shown promise. A study demonstrated that a hydrophobic Transplatin(IV) encapsulated by a biodegradable copolymer displayed high potency against cancer cells, highlighting a potential approach for overcoming Cisplatin resistance (Li et al., 2016).

Higher-Order Structure of DNA

Comparisons of Cisplatin and Transplatin on gene expression and higher-order DNA structure revealed that Cisplatin has a stronger inhibitory effect on gene expression and induces more significant changes in the visco-elastic characteristics of DNA. Transplatin's weaker effect aligns with its lower clinical efficacy (Kishimoto et al., 2019).

Molecular Mechanisms of Resistance and Toxicity

The resistance and toxicity mechanisms associated with platinating agents, including Cisplatin and Transplatin, have been extensively studied. These include adaptations like reduced uptake, inactivation by anti-oxidants, and increased DNA repair or tolerance (Rabik & Dolan, 2007).

Unique Gene Expression Profiles

Gene expression profiling techniques have been used to understand the molecular events important in the anti-tumor activity of Cisplatin and its comparison with Transplatin. Identifying gene expression responses unique to clinically active compounds like Cisplatin could benefit the design of improved chemotherapeutics (Galea & Murray, 2008).

Safety And Hazards

Transplatin may cause cancer and is toxic if swallowed. It may cause serious damage to eyes and possible risk of irreversible effects. It may also cause sensitization by inhalation and skin contact .

Future Directions

Much effort has been put into the development of new platinum anticancer complexes, but none of them has reached worldwide clinical application so far . The new platinum drugs and their targeted modifications undoubtedly provide a promising prospect for improving the current anti-cancer treatments .

properties

IUPAC Name

azane;dichloroplatinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZZYRPGZAFOLE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H6N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

azane;dichloroplatinum

CAS RN

15663-27-1, 26035-31-4, 14913-33-8
Record name Cisplatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15663-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platinum, diamminedichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26035-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Transplatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14913-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Transplatin

Citations

For This Compound
3,060
Citations
T Peleg-Shulman, Y Najajreh, D Gibson - Journal of inorganic biochemistry, 2002 - Elsevier
… that cisplatin and transplatin form different adducts with ubiquitin: transplatin forms one … of cisplatin, but not of transplatin. Cisplatin binds faster than transplatin to both ubiquitin and …
Number of citations: 144 www.sciencedirect.com
T Kishimoto, Y Yoshikawa, K Yoshikawa… - International Journal of …, 2019 - mdpi.com
… antitumor activity of cisplatin and transplatin by measuring changes in the … and transplatin correlated well with their potency as inhibitors of gene expression. We revealed that transplatin …
Number of citations: 24 www.mdpi.com
M Coluccia, G Natile - Anti-Cancer Agents in Medicinal …, 2007 - ingentaconnect.com
… because transplatin, the trans-isomer of cisplatin, is inactive. It is widely accepted that transplatin … Substitution of transplatin ammine ligands by aromatic Ndonor heterocycles, branched …
Number of citations: 214 www.ingentaconnect.com
AV Karotki, M Vašák - JBIC Journal of Biological Inorganic Chemistry, 2009 - Springer
… kinetics revealed that transplatin reacts with cysteine ligands … reaction rates of cisplatin and transplatin binding to Zn 7 MT-… by cysteine thiolates, transplatin retained its carrier ammine …
Number of citations: 51 link.springer.com
P Heringova, J Woods, FS Mackay… - Journal of medicinal …, 2006 - ACS Publications
… drug, its isomer transplatin is not cytotoxic. Here we show that transplatin is almost as cytotoxic as … Chemical studies show that light activates both chloride ligands of transplatin, and …
Number of citations: 89 pubs.acs.org
LR Kelland, CFJ Barnard, KJ Mellish, M Jones… - Cancer Research, 1994 - AACR
… In addition, trans-[PtC12(pyridine)2] was also shown to react more slowly with GSH than transplatin itself (the half-life for the reaction of transplatin with a 5-fold excess of OSH was …
Number of citations: 209 aacrjournals.org
MJ Giraud-Panis, M Leng - Pharmacology & Therapeutics, 2000 - Elsevier
Transplatin [trans-diamminedichloroplatinum(II)], contrary to its stereoisomer cisplatin, is clinically inactive. However, like cisplatin, it binds to DNA. In the first part of this review, some …
Number of citations: 28 www.sciencedirect.com
T Zhao, FL King - Journal of inorganic biochemistry, 2010 - Elsevier
… Although the Mb–cisplatin interaction is faster than the Mb–transplatin interaction, … of cisplatin and transplatin on Mb, digests of free Mb, Mb–cisplatin and Mb–transplatin adducts were …
Number of citations: 26 www.sciencedirect.com
S Arandjelovic, Z Tesic… - … Chemistry Reviews-Online …, 2005 - ingentaconnect.com
… It is known that transplatin forms monofunctional DNA adducts mostly at guanine residues, which convert very slowly (with at1/2>11h) to bifunctional adducts, while interstrand cross-…
Number of citations: 17 www.ingentaconnect.com
PH Sato, JM Rosenberg, RI Sato - Biochemical pharmacology, 1996 - Elsevier
… The ic 50 values were: cisplatin 23 μM, transplatin 54 μM, … Polyribosomes and ribosomal subunits formed in transplatin-… accumulated in the presence of transplatin. This indicates that …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.